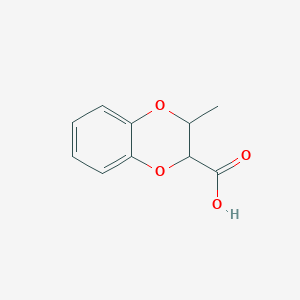

3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

説明

特性

IUPAC Name |

2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6-9(10(11)12)14-8-5-3-2-4-7(8)13-6/h2-6,9H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEHOGACXXHTFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=CC=CC=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405084 | |

| Record name | 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103204-87-1 | |

| Record name | 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Step 1: Ring Closure via Condensation Reaction

- Starting Materials: 3,4-dihydroxybenzaldehyde (or similar dihydroxybenzene derivatives) and 1,2-dibromoethane or glycol dibromide.

- Reaction Conditions: The reaction is carried out under alkaline conditions, typically using sodium hydroxide or potassium hydroxide in aqueous solution.

- Catalysts/Additives: Tetrabutyl ammonium bromide or other ammonium bromide compounds may be used as phase transfer catalysts.

- Process: The dihydroxybenzaldehyde undergoes nucleophilic substitution with dibromoethane to form the 1,4-benzodioxine ring by intramolecular ring closure.

- Outcome: This step yields an intermediate such as 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.

Step 2: Oxidation to Carboxylic Acid

- Oxidizing Agents: Potassium permanganate (KMnO4) in aqueous solution is preferred over other oxidants like urea peroxide for safety and yield reasons.

- Reaction Conditions: The oxidation is performed at elevated temperatures (90–110 °C) with controlled addition of KMnO4 to the aldehyde intermediate.

- Workup: After reaction completion, the mixture is alkalized (e.g., with KOH), filtered, and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid product.

- Yield: This method achieves high yields (~90%) with relatively simple post-reaction processing.

Step 3: Introduction of the Methyl Group at the 3-Position

While the patent and literature primarily describe the preparation of the non-methylated analogues, methyl substitution at the 3-position can be introduced by:

- Using methyl-substituted starting materials (e.g., methylated dihydroxybenzaldehyde derivatives).

- Performing selective methylation reactions on the intermediate or final compound using methylating agents under controlled conditions.

- Employing reductive alkylation or other carbon-carbon bond-forming reactions during ring closure.

Representative Experimental Procedure (Adapted from Related Patent)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 3,4-dihydroxybenzaldehyde (55.2 g), NaOH aqueous solution (90 g NaOH + 420 mL water), 1,2-dibromoethane (350 g), tetrabutyl ammonium bromide (5 g), reflux | Ring-closing condensation under alkaline conditions with phase transfer catalyst | Off-white powder intermediate obtained after extraction and recrystallization; 25 g |

| 2 | Intermediate (25 g), KMnO4 aqueous solution (18–30 g KMnO4 in 500 mL water), 70–80 °C, dropwise addition, reflux 1–2 hours | Oxidation of aldehyde intermediate to carboxylic acid | White solid product obtained; yield up to 90% |

Analytical Data Supporting Preparation

- NMR Data: For related 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid, ^1H NMR (D2O) shows signals at δ 4.28 (4H, ring methylene protons), δ 7.2 (1H), and δ 7.66 (2H) corresponding to aromatic protons, confirming ring formation and substitution pattern.

- Purity and Yield: High yields (~90%) and straightforward purification steps (filtration, recrystallization) indicate the robustness and scalability of the method.

Comparative Table of Preparation Parameters

| Parameter | Step 1: Ring Closure | Step 2: Oxidation |

|---|---|---|

| Starting Material | 3,4-dihydroxybenzaldehyde | 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde |

| Reagents | 1,2-dibromoethane, NaOH, tetrabutyl ammonium bromide | Potassium permanganate (KMnO4), water |

| Conditions | Reflux, alkaline aqueous medium | 70–110 °C, aqueous solution, dropwise addition |

| Reaction Time | ~5 hours | 1–2 hours reflux after addition |

| Workup | Extraction with dichloromethane, washing, recrystallization | Alkalization, filtration, acidification, precipitation |

| Yield | Moderate (25 g from 55.2 g starting material) | High (~90%) |

| Safety & Cost | Uses inexpensive reagents, mild conditions | KMnO4 safer than urea peroxide, cost-effective |

Research Findings and Industrial Relevance

- The described method is advantageous due to the use of cheap and readily available raw materials.

- The reaction conditions are mild, avoiding harsh reagents or extreme conditions.

- The oxidation step with potassium permanganate reduces safety hazards compared to other oxidants and improves yield significantly.

- The process is amenable to scale-up for industrial production due to its simplicity and high yield.

- The methodology can be adapted for structural analogues, including methyl-substituted derivatives, by modifying starting materials or intermediate steps.

化学反応の分析

Types of Reactions: 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions for electrophilic substitution often involve the use of concentrated acids or halogens in the presence of a catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, halogenated, or other substituted derivatives.

科学的研究の応用

Medicinal Chemistry

3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid has been investigated for its potential therapeutic properties. It is known to act as an inhibitor of certain enzymes, which could be beneficial in drug development aimed at treating diseases that involve enzyme dysregulation. For example, its interaction with urease has been studied due to the enzyme's role in conditions like gastric ulcers caused by Helicobacter pylori .

Enzyme Inhibition Studies

The compound serves as a significant ligand in binding studies aimed at understanding enzyme mechanisms. Its ability to inhibit specific enzymes makes it a candidate for further studies in pharmacology and biochemistry . Research indicates that it can effectively block the active sites of target enzymes, thereby preventing their activity .

Synthetic Applications

In synthetic organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its derivatives have been explored for their potential use in creating various chemical compounds with desirable properties . The compound's structure allows for modifications that can lead to new derivatives with enhanced biological activity.

Case Study 1: Urease Inhibition

A study focused on the synthesis of urease inhibitors highlighted the effectiveness of this compound derivatives. The research demonstrated that these compounds could significantly reduce urease activity in vitro, suggesting their potential as therapeutic agents against infections caused by urease-producing bacteria .

Case Study 2: Synthesis of Derivatives

Another investigation explored the synthesis of various derivatives from this compound. The study reported high yields and purity levels of the synthesized compounds, indicating the compound's utility as a precursor for developing new pharmaceuticals .

作用機序

The mechanism of action of 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its α-adrenergic blocking activity is attributed to its ability to bind to α-adrenergic receptors, inhibiting their function. The compound’s spasmolytic and hepatoprotective effects are likely mediated through its interaction with other cellular pathways and enzymes .

類似化合物との比較

2,3-Dihydro-1,4-benzodioxine: Lacks the methyl and carboxylic acid groups, resulting in different chemical properties.

1,4-Benzodioxane-2-carboxylic acid: Similar structure but without the methyl group, affecting its reactivity and biological activity.

2-Methyl-2,3-dihydro-1,4-benzodioxine: Similar but lacks the carboxylic acid group, influencing its solubility and reactivity.

Uniqueness: 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is unique due to the presence of both the methyl and carboxylic acid groups, which confer distinct chemical and biological properties

生物活性

3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (CAS No. 103204-87-1) is a compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10O4

- Molecular Weight : 194.18 g/mol

- Synonyms : 3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Recent research indicates that derivatives of benzodioxine compounds exhibit antibacterial properties. For instance, compounds structurally related to this compound have shown effectiveness against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) strains. The mechanism of action involves inhibition of the FtsZ protein, which is crucial for bacterial cell division .

Anticancer Potential

Studies have also explored the anticancer potential of benzodioxine derivatives. The compound has been evaluated in the context of various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms and therapeutic applications .

Case Studies

- Antibacterial Efficacy : In a study focusing on the development of antibacterial agents targeting FtsZ, researchers synthesized several derivatives of benzodioxine. One derivative exhibited a fivefold increase in potency against MRSA compared to existing treatments .

- Cytotoxicity in Cancer Cells : Another study assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant cell death at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Bacterial Cell Division : By targeting the FtsZ protein in bacteria, the compound disrupts the normal cell division process.

- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, and what critical parameters affect yield?

The synthesis typically involves cyclization reactions of substituted catechol derivatives. For example, tetrahydrofuran (THF) is used as a solvent under controlled temperature (20–25°C) to achieve optimal yields . Key parameters include reaction time (e.g., 2 hours for clear solution formation), solvent polarity, and stoichiometric ratios of precursors. Variations in these parameters can lead to side products, such as impurities like 1,4-bis(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine, which are monitored via HPLC .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

High-performance liquid chromatography (HPLC) is essential for assessing purity, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural identity. Melting point determination (126–130°C) and optical rotation measurements (+32° in CHCl₃) are critical for verifying crystallinity and chirality . X-ray crystallography can resolve planar and twisted ring conformations in derivatives .

Advanced Research Questions

Q. How can enantiomeric purity be achieved, and what are the limitations of current biocatalytic methods?

Enantiomeric resolution is achieved via enzymatic kinetic resolution using Alcaligenes faecalis subsp. parafaecalis amidase, which hydrolyzes the (S)-amide to yield (R)-acid with >99% enantiomeric excess (e.e.) at 50% conversion . Limitations include substrate specificity and scalability. Computational studies, such as DFT calculations and NBO analysis, aid in optimizing enzyme-substrate interactions for higher E-values (>200) .

Q. How does the methyl substitution at the 3-position influence physicochemical properties and reactivity?

The methyl group enhances steric hindrance, reducing rotational freedom in the benzodioxine ring and altering solubility. Compared to non-methyl analogs (e.g., 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid), the methyl derivative exhibits higher lipophilicity (LogP ~1.25) and thermal stability (mp 126–130°C) . This substitution also impacts reactivity in acylations, requiring tailored catalysts for derivatization into therapeutic intermediates like doxazosin mesylate .

Data Contradiction and Methodological Challenges

Q. How can discrepancies in reported enantiomeric excess values from different synthesis methods be resolved?

Discrepancies often arise from variations in biocatalyst activity (e.g., amidase vs. esterase) or chiral stationary phases in HPLC. Cross-validation using polarimetry, chiral column chromatography, and single-crystal X-ray diffraction is recommended. For instance, enzymatic methods using Alcaligenes faecalis amidase consistently achieve >99% e.e., whereas chemical resolution with (+)-dehydroabietylamine may yield lower purity due to eutectic formation .

Q. What strategies address low efficiency in stereoselective synthesis of the (S)-enantiomer?

Combining enzymatic resolution with aqueous-organic two-phase extraction improves separation efficiency. Computational modeling (e.g., DFT) identifies transition states to optimize reaction conditions, such as pH and temperature, enhancing catalytic turnover for the (S)-amide intermediate .

Methodological Best Practices

- Stereochemical Analysis : Use circular dichroism (CD) spectroscopy to confirm absolute configuration, critical for pharmacological activity .

- Scale-Up Considerations : Replace THF with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .

- Impurity Profiling : Employ LC-MS/MS to detect trace impurities like 1-[(2RS)-2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl]piperazine, ensuring compliance with pharmacopeial standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。